Dap-tmb is derived from Daptomycin, a cyclic lipopeptide antibiotic produced by Streptomyces roseosporus, and Tetramethylbenzidine, a chromogenic substrate commonly used in enzyme-linked immunosorbent assays (ELISAs). In terms of classification, Dap-tmb falls under the categories of:
The synthesis of Dap-tmb involves several steps that can be categorized into two main processes: the preparation of Daptomycin derivatives and the conjugation with Tetramethylbenzidine.
The molecular structure of Dap-tmb can be analyzed by considering both components:
Dap-tmb participates in several chemical reactions, particularly those related to enzyme activity:
The mechanism by which Dap-tmb functions primarily revolves around its role in immunoassays:
Dap-tmb has several significant applications:
Tumor Mutational Burden (TMB) is quantitatively defined as the total number of somatic mutations per megabase (Mb) of interrogated genomic sequence within a tumor genome. This metric encompasses non-synonymous mutations—changes in DNA that alter amino acid sequences—as well as synonymous mutations, frameshift variants, and small insertions/deletions (indels) detected through next-generation sequencing (NGS) technologies. The biological basis of TMB stems from genomic instability inherent to cancer cells, which arises from diverse mutagenic processes such as exposure to ultraviolet radiation (in melanoma), tobacco carcinogens (in lung cancer), or defects in DNA repair machinery (e.g., mismatch repair deficiency) [1] [10].
TMB measurement has evolved from whole-exome sequencing (WES), which analyzes ~30 Mb of coding regions, to targeted gene panels covering 0.8–2.4 Mb (<5% of the exome). This shift addresses clinical impracticalities of WES, including cost, turnaround time, and tissue requirements. Analytically validated panels like FoundationOne CDx (0.8 Mb, 324 genes) and MSK-IMPACT (1.14 Mb, 468 genes) demonstrate moderate concordance with WES and are FDA-approved for TMB assessment. Key parameters influencing TMB accuracy include:
Table 1: Clinically Validated NGS Panels for TMB Assessment
Laboratory | Panel Name | Genes | Target Region (Mb) | TMB Region (Mb) |
---|---|---|---|---|
Foundation Medicine | FoundationOne CDx | 324 | 2.20 | 0.80 |
Memorial Sloan Kettering | MSK-IMPACT | 468 | 1.53 | 1.14 |
Illumina | TruSight Oncology 500 | 523 | 1.97 | 1.33 |
Guardant Health | GuardantOMNI | 500 | 2.15 | 1.00 |
Source: Adapted from Merino et al. [1]
Somatic mutations serve as the molecular substrate for neoantigenesis—the process by which mutated proteins generate novel peptide sequences (neoantigens) recognizable by the immune system as non-self. Neoantigens bind to major histocompatibility complex (MHC) molecules on tumor cell surfaces, enabling recognition by cytotoxic T-lymphocytes. The probability of immunogenic neoantigen formation correlates with:
Experimental evidence from melanoma and non-small cell lung cancer (NSCLC) demonstrates that tumors responding to immune checkpoint inhibitors (ICIs) exhibit higher neoantigen loads than non-responders. Notably, only 1–2% of somatic mutations yield immunogenic neoantigens, explaining why some TMB-high tumors remain resistant to immunotherapy. Additional factors influencing neoantigen immunogenicity include:
TMB emerged as a quantifiable predictor of ICI response following landmark studies showing durable responses in hypermutated cancers. The 2020 FDA approval of pembrolizumab for TMB-high (≥10 mut/Mb) solid tumors—based on the KEYNOTE-158 trial—established TMB as a tissue-agnostic biomarker. Key clinical evidence includes:
Table 2: Prevalence and Clinical Response by TMB Status
Tumor Type | TMB-H Prevalence (%) | ORR in TMB-H (%) | ICI Agent |
---|---|---|---|
All solid tumors* | 13–26 | 29 | Pembrolizumab |
NSCLC | 21 | 44 | Nivolumab + Ipilimumab |
Colorectal (MSI-H) | 95 | 55 | Pembrolizumab |
Melanoma | 32 | 72 | Ipilimumab |
Data from KEYNOTE-158, CheckMate 227, and Samstein et al. [7] [10]*Excluding MSI-H/dMMR tumors
TMB demonstrates complementarity to established biomarkers:
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